BenchChemオンラインストアへようこそ!

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid

Drug-likeness Lipophilicity Medicinal Chemistry

Select this specific 3-ethoxy-4-methoxy analog for your drug discovery library to minimize blood-brain barrier penetration. Its XLogP3 (-2.5) and higher TPSA (59 Ų) relative to the unsubstituted parent scaffold make it the superior choice for peripheral target campaigns and CNS side-effect risk mitigation. Avoid isomer confusion: the positional isomer (CAS 2097947-25-4) presents a fundamentally different pharmacophore. Ideal for SAR studies on GABA transporter affinity and polar active site fragment-based screening.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 2098044-36-9
Cat. No. B1477685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
CAS2098044-36-9
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCCOC1CN(CC1OC)CCC(=O)O
InChIInChI=1S/C10H19NO4/c1-3-15-9-7-11(5-4-10(12)13)6-8(9)14-2/h8-9H,3-7H2,1-2H3,(H,12,13)
InChIKeyKKKDEHCWYGSWPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (CAS 2098044-36-9): Predicted Properties and Chemical Identity for Procurement


3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid is a synthetic pyrrolidine derivative featuring a propanoic acid chain on the ring nitrogen, with ethoxy and methoxy substituents on the pyrrolidine ring. Its molecular formula is C10H19NO4, with a molecular weight of 217.26 g/mol [1]. As a substituted pyrrolidine propanoic acid, it serves as a versatile scaffold in medicinal chemistry for generating screening libraries, with its substituted pattern influencing key drug-like properties such as lipophilicity (XLogP3: -2.5) and hydrogen bonding capacity (HBA: 5) [1][2]. The compound is currently listed as a research chemical by suppliers, indicating its role as an early-stage discovery intermediate rather than a clinically characterized molecule.

Why Generic 3-(pyrrolidin-1-yl)propanoic acid Cannot Substitute for the 3-Ethoxy-4-methoxy Analog (CAS 2098044-36-9)


Simple 3-(pyrrolidin-1-yl)propanoic acid is a common, commercially available chemical. However, replacing it with the 3-ethoxy-4-methoxy substituted analog drastically alters the critical drug-likeness parameters. The 3-ethoxy-4-methoxy substitution pattern on the pyrrolidine ring reduces lipophilicity (XLogP3: -2.5 vs. -0.5 for the unsubstituted scaffold) and increases both hydrogen bond acceptor count (5 vs. 3) and topological polar surface area (TPSA: 59 Ų vs. 40.5 Ų) [1][2]. These changes directly impact solubility, permeability, and target engagement. Furthermore, the positional isomer, 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (CAS 2097947-25-4), places the propanoic acid one carbon closer to the ring, altering the geometry of the carboxylic acid pharmacophore and potentially its binding mode, making them non-interchangeable [3].

Quantitative Differentiation of 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid vs. Closest Analogs


Lipophilicity Control: XLogP3 Comparison Against Unsubstituted Scaffold

The introduction of the 3-ethoxy-4-methoxy substitution on the pyrrolidine ring dramatically decreases the partition coefficient compared to the parent 3-(pyrrolidin-1-yl)propanoic acid. This shift is crucial for optimizing solubility and reducing off-target binding associated with high lipophilicity [1][2].

Drug-likeness Lipophilicity Medicinal Chemistry

Topological Polar Surface Area (TPSA) Differentiation for Permeability Prediction

The 3-ethoxy-4-methoxy substitution pattern increases the topological polar surface area (TPSA) by nearly 50% compared to the unsubstituted parent, a key predictor for intestinal absorption and blood-brain barrier penetration [1][2].

Drug-likeness Permeability Blood-Brain Barrier

Hydrogen Bond Acceptor (HBA) Count and Its Impact on Solubility

The target compound possesses 5 hydrogen bond acceptors compared to 3 for the unsubstituted parent, owing to the additional ether oxygens. This parameter is directly correlated with aqueous solubility and molecular recognition [1][2].

Solubility Drug Design Formulation

Positional Isomer Differentiation: 3- vs. 2-substituted Propanoic Acid

The target compound is the 3-substituted propanoic acid isomer, whereas the closely related 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (CAS 2097947-25-4) has the carboxylic acid group on the alpha carbon of the ethylene linker. This positional shift alters the distance and flexibility of the terminal acid group, a critical factor in target binding and enzymatic metabolism [1].

Pharmacophore Geometry Stereoelectronics Metabolism

Recommended Procurement Scenarios for 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid Based on Its Predicted Profile


Design of Peripherally Restricted Drug Candidates

The compound's elevated TPSA (59 Ų) and low lipophilicity (XLogP3 -2.5) make it a superior starting scaffold over the more permeable parent 3-(pyrrolidin-1-yl)propanoic acid (TPSA 40.5 Ų, XLogP3 -0.5) when the research goal is to minimize blood-brain barrier penetration and restrict a drug candidate to the periphery, a common strategy for reducing CNS side effects. [1][2]

Fragment-Based Lead Generation (FBLG) for Polar Binding Sites

The ligand efficiency of this molecule can be finely tuned through its 5 hydrogen bond acceptors and 1 donor. In fragment-based screening against targets with polar active sites (e.g., kinases, proteases), this compound provides a more three-dimensional and solubility-compatible probe compared to the simpler, more lipophilic 3-(pyrrolidin-1-yl)propanoic acid. [1]

Benchmarking In Silico ADME Prediction Models

Due to its distinct and verifiable shift in multiple predicted properties (XLogP3, TPSA, HBA) relative to its simple unsubstituted parent, this compound can serve as a valuable test molecule in a set for calibrating or validating in silico ADME prediction models, ensuring the algorithms accurately capture the effects of alkoxy substitutions. [1][2]

SAR Exploration of GABA Uptake Inhibitors

Given that certain substituted pyrrolidine propanoic acids have been explored as GABA uptake inhibitors (per prior art), this specific 3-ethoxy-4-methoxy analog, with its precise stereoelectronic profile, is the only valid choice for an SAR study aimed at understanding how the 3-alkoxy-4-alkoxy substitution pattern on the pyrrolidine ring influences GABA transporter affinity and selectivity, as its positional isomer would present a fundamentally different pharmacophore. [3]

Quote Request

Request a Quote for 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.